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Calcium ascorbate - 5743-28-2

Calcium ascorbate

Catalog Number: EVT-354959
CAS Number: 5743-28-2
Molecular Formula: C6H10CaO7
Molecular Weight: 234.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcium Ascorbate is a salt of Ascorbic Acid (Vitamin C) and Calcium. It serves as a source of both Vitamin C and Calcium, exhibiting antioxidant properties similar to Ascorbic Acid. In scientific research, Calcium Ascorbate is used as a more bioavailable and less acidic alternative to Ascorbic Acid [, , , ]. This makes it particularly valuable for applications where gastric irritation caused by Ascorbic Acid's acidity is a concern.

Ascorbic Acid

Relevance: Ascorbic acid is a fundamental component of calcium ascorbate. The latter is a mineral ascorbate, formed by the reaction of ascorbic acid with calcium salts []. While both compounds exhibit antioxidant activity, calcium ascorbate is developed to mitigate the gastric irritation associated with ascorbic acid's acidity [, ]. Studies demonstrate that calcium ascorbate can increase gastric fluid pH, thus reducing acidity, while maintaining similar antioxidant properties to ascorbic acid [].

Calcium Chloride

Relevance: Research uses calcium chloride as a comparative control when investigating the effects of calcium ascorbate on fresh-cut produce [, , , ]. Both compounds are calcium salts, but calcium ascorbate incorporates the antioxidant properties of ascorbic acid. Studies reveal that calcium ascorbate demonstrates better efficacy in preserving color, reducing browning, and extending the shelf life of fresh-cut fruits and vegetables compared to calcium chloride [, , ].

Calcium Acetate

Relevance: Similar to calcium chloride, calcium acetate serves as a comparative control in studies examining the bioavailability and absorption of calcium from different salts, including calcium ascorbate [, ]. Research indicates that calcium ascorbate exhibits higher absolute bioavailability compared to calcium acetate [, ]. This difference is attributed to a longer mean residence time of calcium ascorbate in the intestinal tract, potentially enhancing calcium absorption [, ].

Citric Acid

Relevance: Citric acid often appears in conjunction with calcium ascorbate in formulations designed to maintain the quality of fresh-cut produce [, ]. The combination of citric acid's acidity and calcium ascorbate's antioxidant properties effectively controls browning, maintains color, and extends the shelf life of various fruits and vegetables [, ].

N-Acetyl-L-cysteine

Relevance: Studies have investigated the combined use of NAC with calcium ascorbate and citric acid as an anti-browning dip for preserving the quality of fresh-cut mangoes []. The synergistic action of these compounds effectively maintains color, reduces browning, and preserves the overall visual appeal of the fruit during storage [].

Potassium Chloride

Relevance: Potassium chloride is often investigated as a partial or total replacement for sodium chloride in meat products, with studies exploring its effects in conjunction with calcium ascorbate [, , ]. These studies aim to reduce sodium content while maintaining desirable sensory characteristics and physicochemical properties of the meat products. Results show that combinations of potassium chloride and calcium ascorbate can effectively lower sodium content while improving aspects such as color, tenderness, and microbial stability [, ].

Potassium Lactate

Relevance: Potassium lactate, along with potassium chloride, has been investigated as a potential sodium chloride substitute in combination with calcium ascorbate in meat products [, , ]. The combined use aims to reduce sodium content while maintaining product quality. Studies indicate that incorporating potassium lactate and calcium ascorbate can effectively lower sodium levels, improve tenderness, and enhance the flavor profile of meat products [, , ].

Lactic Acid

Relevance: Studies investigating the antimicrobial properties of electroactivated solutions often compare the efficacy of electroactivated calcium lactate to standard lactic acid [, ]. These studies aim to determine whether electroactivation enhances the antimicrobial properties of organic acids derived from their salts. Research shows that electroactivated solutions of calcium lactate, a precursor to calcium ascorbate, exhibit significantly greater efficacy against certain foodborne pathogens compared to standard lactic acid at equivalent titratable acidity [, ]. This finding suggests that electroactivation could be a promising approach to developing novel antimicrobial agents.

Dehydroascorbic Acid

Relevance: Research highlights a potential interaction between dehydroascorbic acid and glucose transport across the blood-brain barrier []. While calcium ascorbate itself does not appear to affect glucose uptake, its oxidized form, dehydroascorbic acid, competitively inhibits glucose transport []. This finding suggests that the balance between ascorbic acid and dehydroascorbic acid may have implications for brain glucose metabolism.

Source and Classification

Calcium ascorbate can be derived from natural sources or synthesized in laboratories. It is classified under the category of nutraceuticals, which are products derived from food sources with additional health benefits beyond basic nutrition. The primary components of calcium ascorbate are:

  • Calcium: An essential mineral important for bone health and various cellular functions.
  • Ascorbic Acid: A vital antioxidant that plays a crucial role in collagen synthesis, immune function, and the absorption of iron.
Synthesis Analysis

The synthesis of calcium ascorbate typically involves the reaction between ascorbic acid and calcium carbonate or calcium hydroxide. Various methods have been documented:

  1. Method Using Calcium Carbonate:
    • Ascorbic acid is dissolved in warm water.
    • Calcium carbonate is gradually added to the solution.
    • The pH is adjusted to between 4.5 and 7 using lime milk (calcium hydroxide).
    • The mixture is then vacuum filtered, concentrated, and crystallized using ethanol to enhance purity.
    • This method yields high purity (over 98.5%) and efficiency (94-98.5%) in product recovery .
  2. Alternative Method:
    • Ascorbic acid is dissolved in water at a weight ratio of 1:0.8-1 with respect to water.
    • Calcium carbonate is added at a molar ratio of 2:1 (ascorbic acid to calcium carbonate) under controlled temperatures (60-80 °C) for 20-25 minutes.
    • After cooling, large crystals of calcium ascorbate are formed, which are then dried .

These methods highlight the importance of temperature control, pH adjustment, and the use of solvents like ethanol in achieving high purity levels.

Molecular Structure Analysis

Calcium ascorbate has a molecular formula of C12H14CaO10C_{12}H_{14}CaO_{10} and a molar mass of approximately 278.24 g/mol. The structure consists of:

  • Calcium Ion: Central to the structure, providing ionic strength.
  • Ascorbate Ion: The anionic form of ascorbic acid, which features a lactone ring and multiple hydroxyl groups that contribute to its antioxidant properties.

The molecular geometry reveals that calcium ascorbate forms a crystalline structure where calcium ions are coordinated with the carboxylate groups from the ascorbate ions, enhancing its stability and solubility compared to ascorbic acid alone.

Chemical Reactions Analysis

Calcium ascorbate can participate in several chemical reactions:

  1. Decomposition Reactions:
    • Under acidic conditions or high temperatures, calcium ascorbate can decompose to release carbon dioxide and regenerate ascorbic acid.
  2. Redox Reactions:
    • Calcium ascorbate acts as an antioxidant, reducing free radicals through electron donation while itself being oxidized to dehydroascorbic acid.
  3. Complexation Reactions:
    • Calcium ions can form complexes with other anions or molecules in biological systems, influencing the bioavailability of both calcium and vitamin C .

These reactions underscore the dual role of calcium ascorbate in nutrition — providing both calcium and vitamin C while participating actively in biochemical processes.

Mechanism of Action

The mechanism by which calcium ascorbate exerts its effects primarily involves its role as an antioxidant:

Studies have shown that formulations containing calcium ascorbate demonstrate improved bioavailability compared to traditional vitamin C supplements due to its stable nature and enhanced absorption characteristics .

Physical and Chemical Properties Analysis

Calcium ascorbate exhibits several notable physical and chemical properties:

These properties make calcium ascorbate an attractive option for incorporation into dietary supplements and food products.

Applications

Calcium ascorbate has numerous applications across various fields:

  1. Nutritional Supplements: Used widely in dietary supplements aimed at providing both vitamin C and calcium.
  2. Food Industry: Employed as a preservative and color stabilizer due to its antioxidant properties.
  3. Pharmaceuticals: Incorporated into formulations aimed at improving immune function or skin health due to its role in collagen synthesis.
  4. Cosmetics: Utilized in skincare products for its antioxidant properties and ability to promote skin health .

Properties

CAS Number

5743-28-2

Product Name

Calcium ascorbate

IUPAC Name

calcium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;dihydrate

Molecular Formula

C6H10CaO7

Molecular Weight

234.22 g/mol

InChI

InChI=1S/C6H8O6.Ca.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5+;;/m0../s1

InChI Key

LHWGPZNOMLGEIB-PQYRJTSOSA-N

SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.O.[Ca+2]

Solubility

INSOL IN ETHER
Freely sol in H2O; practically insol in methanol, ethanol

Synonyms

L-Ascorbic Acid Calcium Salt Hydrate; L-Ascorbic Acid Calcium Salt Dihydrate; Calcium L-Ascorbate Dihydrate; Calcium Ascorbate Dihydrate

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Ca]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Ca]

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